molecular formula C15H20N4O3 B6024078 N-(4-acetamido-1,2,5-oxadiazol-3-yl)adamantane-1-carboxamide

N-(4-acetamido-1,2,5-oxadiazol-3-yl)adamantane-1-carboxamide

Cat. No.: B6024078
M. Wt: 304.34 g/mol
InChI Key: ZZTBVPVOWJWFEZ-UHFFFAOYSA-N
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Description

N-(4-acetamido-1,2,5-oxadiazol-3-yl)adamantane-1-carboxamide is a synthetic compound that combines the structural features of adamantane and oxadiazole. Adamantane is known for its rigid, diamond-like structure, while oxadiazole is a heterocyclic compound containing nitrogen and oxygen atoms. This unique combination imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-1,2,5-oxadiazol-3-yl)adamantane-1-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the adamantane moiety: This step often involves coupling reactions, such as amidation, where the adamantane carboxylic acid is reacted with the oxadiazole derivative in the presence of coupling agents like carbodiimides.

    Acetylation: The final step involves acetylation of the amine group on the oxadiazole ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-1,2,5-oxadiazol-3-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the oxadiazole ring, altering its electronic properties.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted oxadiazole derivatives with new functional groups.

Scientific Research Applications

N-(4-acetamido-1,2,5-oxadiazol-3-yl)adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer activities.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-acetamido-1,2,5-oxadiazol-3-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The adamantane moiety provides rigidity and enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide: Similar structure but with a benzamide group instead of adamantane.

    N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide: Similar oxadiazole ring but with an amino group instead of an acetamido group.

Uniqueness

N-(4-acetamido-1,2,5-oxadiazol-3-yl)adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which imparts specific physical and chemical properties, such as increased rigidity and membrane permeability, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-acetamido-1,2,5-oxadiazol-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-8(20)16-12-13(19-22-18-12)17-14(21)15-5-9-2-10(6-15)4-11(3-9)7-15/h9-11H,2-7H2,1H3,(H,16,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTBVPVOWJWFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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